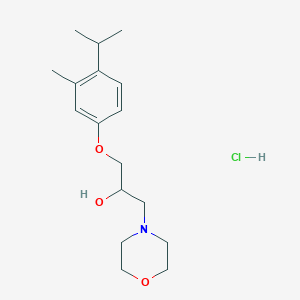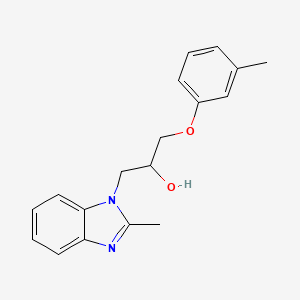
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride, also known as ICI-118,551, is a selective β2-adrenergic receptor antagonist. This compound is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological processes.
Wissenschaftliche Forschungsanwendungen
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride is widely used in scientific research to investigate the role of β2-adrenergic receptors in various physiological processes. It has been used in studies on asthma, heart failure, and obesity. 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride has also been used to study the effects of β2-adrenergic receptor antagonists on insulin secretion and glucose metabolism.
Wirkmechanismus
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride acts as a competitive antagonist of β2-adrenergic receptors. It binds to the receptor and prevents the activation of the receptor by endogenous ligands such as epinephrine and norepinephrine. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways that are activated by the receptor.
Biochemical and Physiological Effects
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce airway hyperresponsiveness in asthmatic patients. It has also been shown to reduce heart rate and blood pressure in patients with heart failure. In addition, 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been shown to reduce lipolysis and increase insulin secretion in response to glucose.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride in lab experiments is that it is a highly selective β2-adrenergic receptor antagonist. This means that it can be used to study the effects of β2-adrenergic receptor activation specifically without interfering with other signaling pathways. However, one limitation of using 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride is that it has a relatively short half-life in vivo, which can make it difficult to use in long-term studies.
Zukünftige Richtungen
There are several future directions for research on 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride. One direction is to investigate the effects of 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride on other physiological processes such as inflammation and immune function. Another direction is to develop new compounds that are more selective for β2-adrenergic receptors and have longer half-lives in vivo. Finally, more research is needed to understand the long-term effects of β2-adrenergic receptor antagonists on various physiological processes.
Synthesemethoden
1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride can be synthesized using a multi-step process starting from 4-isopropyl-3-methylphenol and 4-morpholineethanol. The synthesis involves several reactions including alkylation, acylation, and cyclization. The final step involves the reaction of the intermediate product with hydrochloric acid to obtain 1-(4-isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride as a hydrochloride salt.
Eigenschaften
IUPAC Name |
1-(3-methyl-4-propan-2-ylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-13(2)17-5-4-16(10-14(17)3)21-12-15(19)11-18-6-8-20-9-7-18;/h4-5,10,13,15,19H,6-9,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMIHQVHNRSNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCOCC2)O)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropyl-3-methylphenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine](/img/structure/B5204490.png)

![1-(3-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5204498.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5204506.png)
![1-[4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5204517.png)
![8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5204522.png)
![ethyl 4-{[5-(3-bromo-4,5-diethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B5204528.png)
![1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B5204531.png)
![2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5204538.png)
![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5204545.png)



